molecular formula C20H20ClN3 B1673001 1-benzyl-3-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-d]azepine CAS No. 851373-91-6

1-benzyl-3-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-d]azepine

Cat. No.: B1673001
CAS No.: 851373-91-6
M. Wt: 337.8 g/mol
InChI Key: UKJPMZGILXATGT-UHFFFAOYSA-N
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Description

1-benzyl-3-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-d]azepine is a potent and selective antagonist of the 5-hydroxytryptamine type 7 receptor, discovered by Johnson & Johnson. It has shown nootropic and antidepressant effects in both animal and human studies. The compound has progressed to Phase II trials as an adjunctive treatment for improving cognition and mood in stable bipolar disorder. It has been found to reduce rapid eye movement sleep in humans and block circadian rhythm phase-shift advances in mice .

Preparation Methods

The synthetic route for 1-benzyl-3-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-d]azepine involves several steps. The key intermediate is this compound. The preparation method for in vivo formula includes dissolving the compound in dimethyl sulfoxide, followed by mixing with polyethylene glycol 300, Tween 80, and deionized water . Industrial production methods are not explicitly detailed in the available literature.

Chemical Reactions Analysis

1-benzyl-3-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-d]azepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, although detailed reaction conditions are not provided.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: The compound can undergo substitution reactions, particularly involving the chlorophenyl group.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-benzyl-3-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-d]azepine has several scientific research applications:

    Chemistry: It is used as a research tool to study the 5-hydroxytryptamine type 7 receptor and its role in various physiological processes.

    Biology: The compound is used to investigate the effects of 5-hydroxytryptamine type 7 receptor antagonism on biological systems, including its impact on circadian rhythms and sleep patterns.

    Medicine: this compound has shown potential as an adjunctive treatment for improving cognition and mood in stable bipolar disorder. It has also been studied for its antidepressant effects and its ability to reduce rapid eye movement sleep.

    Industry: The compound is used in the development of new therapeutic agents targeting the 5-hydroxytryptamine type 7 receptor.

Mechanism of Action

1-benzyl-3-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-d]azepine exerts its effects by selectively antagonizing the 5-hydroxytryptamine type 7 receptor. This receptor is involved in the regulation of mood, cognition, and circadian rhythms. By blocking this receptor, this compound can modulate serotonin transmission, leading to its nootropic and antidepressant effects .

Comparison with Similar Compounds

1-benzyl-3-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-d]azepine is unique in its high selectivity for the 5-hydroxytryptamine type 7 receptor. Similar compounds include:

    SB-269970: Another selective antagonist of the 5-hydroxytryptamine type 7 receptor, used in research to study the receptor’s role in various physiological processes.

    LP-211: A selective agonist of the 5-hydroxytryptamine type 7 receptor, used to investigate the receptor’s function and potential therapeutic applications.

    SB-258719: A selective antagonist of the 5-hydroxytryptamine type 7 receptor, similar to this compound, but with different pharmacokinetic properties.

This compound stands out due to its high potency and selectivity, making it a valuable tool for research and potential therapeutic applications .

Properties

CAS No.

851373-91-6

Molecular Formula

C20H20ClN3

Molecular Weight

337.8 g/mol

IUPAC Name

1-benzyl-3-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-d]azepine

InChI

InChI=1S/C20H20ClN3/c21-17-8-6-16(7-9-17)20-18-10-12-22-13-11-19(18)24(23-20)14-15-4-2-1-3-5-15/h1-9,22H,10-14H2

InChI Key

UKJPMZGILXATGT-UHFFFAOYSA-N

SMILES

C1CNCCC2=C1C(=NN2CC3=CC=CC=C3)C4=CC=C(C=C4)Cl

Canonical SMILES

C1CNCCC2=C1C(=NN2CC3=CC=CC=C3)C4=CC=C(C=C4)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

JNJ-18038683;  JNJ 18038683;  JNJ18038683.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-benzyl-3-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-d]azepine
Reactant of Route 2
1-benzyl-3-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-d]azepine
Reactant of Route 3
Reactant of Route 3
1-benzyl-3-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-d]azepine
Reactant of Route 4
Reactant of Route 4
1-benzyl-3-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-d]azepine
Reactant of Route 5
1-benzyl-3-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-d]azepine
Reactant of Route 6
1-benzyl-3-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-d]azepine

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